Product packaging for 1-(Chloroacetyl)-2-methylindoline(Cat. No.:CAS No. 1013-18-9)

1-(Chloroacetyl)-2-methylindoline

Cat. No.: B089565
CAS No.: 1013-18-9
M. Wt: 209.67 g/mol
InChI Key: FVXKYKPCJPPTCB-UHFFFAOYSA-N
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Description

Overview of Indoline (B122111) Derivatives in Chemical Science

Indoline, also known as dihydroindole, is a nitrogen-containing heterocyclic organic compound. Its structure is characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. This core structure is a common motif found in a vast number of natural products and synthetic compounds with significant medicinal value. nih.govdntb.gov.ua In recent years, there has been a surge in research focused on indoline derivatives due to their diverse pharmacological activities. nih.gov

Indoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in compounds with a wide range of biological activities. dntb.gov.ua These activities include anti-tumor, anti-bacterial, anti-inflammatory, and analgesic properties, as well as applications in treating cardiovascular diseases. nih.gov The versatility of the indoline structure allows for modifications at various positions, leading to a vast library of compounds with distinct biological profiles. solubilityofthings.comacs.org

Significance of N-Acyl Indolines in Synthetic and Medicinal Chemistry

The acylation of the nitrogen atom in the indoline ring to form N-acyl indolines is a critical transformation in synthetic and medicinal chemistry. nih.gov This modification significantly influences the chemical and biological properties of the parent indoline molecule. nih.gov The introduction of an acyl group can enhance the compound's reactivity, providing a handle for further chemical modifications and the synthesis of more complex molecules.

From a medicinal chemistry perspective, N-acylation is a key strategy for developing new therapeutic agents. nih.gov The N-acyl group can modulate a compound's interaction with biological targets, such as enzymes and receptors. For instance, N-acyl indolines are integral to the structure of various pharmaceuticals. The selective N-acylation of indoles and indolines is an important, though sometimes challenging, process in organic synthesis, often requiring specific catalysts and reaction conditions to achieve high yields and selectivity. nih.govmdpi.com

Research Context of 1-(Chloroacetyl)-2-methylindoline within Indoline Chemistry

Within the extensive family of indoline derivatives, this compound emerges as a key synthetic intermediate. This compound features a 2-methylindoline (B143341) core with a chloroacetyl group attached to the nitrogen atom. The presence of the chloroacetyl group, a reactive electrophile, makes this molecule a valuable precursor for the synthesis of a variety of biologically active compounds.

The primary research application of this compound is as a building block in the synthesis of more complex molecules with potential pharmacological properties. The chloroacetyl moiety provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of diverse molecular architectures. A notable example of its application is in the synthesis of the antihypertensive drug indapamide. The synthesis of this compound itself is typically achieved through the acylation of 2-methylindoline with chloroacetyl chloride.

Properties of this compound

PropertyValueSource
Molecular Formula C11H12ClNO chemspider.comhit2lead.com
Molecular Weight 209.67 g/mol hit2lead.com
CAS Number 1013-18-9 chemspider.comhit2lead.com
Physical Form Solid hit2lead.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO B089565 1-(Chloroacetyl)-2-methylindoline CAS No. 1013-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXKYKPCJPPTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408879
Record name 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-18-9
Record name 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloroacetyl 2 Methylindoline and Analogues

Direct N-Acylation of 2-Methylindoline (B143341) Precursors

The most prevalent and straightforward method for producing 1-(chloroacetyl)-2-methylindoline is the direct N-acylation of 2-methylindoline. This is typically achieved by reacting 2-methylindoline with chloroacetyl chloride in the presence of a base. researchgate.net

The reaction of 2-methylindoline with chloroacetyl chloride is a classic Schotten-Baumann type reaction. A base is essential to neutralize the hydrochloric acid that is formed as a byproduct. Without a base, the acid would protonate the starting indoline (B122111), halting the acylation process.

The choice of solvent is a critical factor that can significantly influence the rate and yield of the N-acylation reaction. The solvent's ability to dissolve the reactants and its polarity are key considerations.

Dichloromethane (B109758) (DCM): A frequently used solvent, DCM is favored for its inert nature and its capacity to dissolve both 2-methylindoline and chloroacetyl chloride.

N,N-Dimethylformamide (DMF): In the synthesis of related N-acylindoles, polar aprotic solvents like DMF have been employed. nih.gov Its higher boiling point is advantageous for reactions requiring elevated temperatures. youtube.com

Acetonitrile: This polar aprotic solvent is also a viable option and has been used in similar acylation reactions. derpharmachemica.comchemicalbook.com

Table 1: Comparison of Solvents for N-Acylation

SolventPolarity (Debye)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)1.6039.6Good solubility for many organic compounds, volatile.
N,N-Dimethylformamide (DMF)3.82153.0High boiling point, good for dissolving a range of reactants. nih.govyoutube.com
Acetonitrile3.9281.6Polar aprotic, suitable for a variety of organic reactions. derpharmachemica.comchemicalbook.com

Precise temperature management is crucial for maximizing the yield and selectivity of the synthesis of this compound. The acylation reaction is often initiated at a low temperature, such as 0 °C, to manage its exothermic nature and prevent the formation of unwanted byproducts. biorxiv.org This careful control helps to favor N-acylation over potential C-acylation on the aromatic ring. As the reaction proceeds, it may be allowed to warm to room temperature to ensure the reaction goes to completion. biorxiv.org

The selection of a suitable base is critical for the N-acylation of 2-methylindoline, as its strength and properties can greatly affect the reaction's success.

Triethylamine (B128534) (TEA): A commonly used organic base, triethylamine effectively neutralizes the hydrochloric acid produced during the reaction. orgsyn.org

Potassium Carbonate (K2CO3): This inorganic base is often used in polar aprotic solvents like DMF and is considered a milder option suitable for sensitive substrates. biorxiv.org

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride can deprotonate the indoline nitrogen to form a highly reactive intermediate, often leading to high yields. nih.gov However, it necessitates anhydrous conditions due to its reactivity with water.

Table 2: Overview of Bases Used in N-Acylation

BaseTypepKa of Conjugate AcidImportant Considerations
Triethylamine (TEA)Organic10.75Soluble in many organic solvents, suitable for low-temperature reactions. orgsyn.org
Potassium Carbonate (K2CO3)Inorganic10.33A milder base, often requires specific solvent conditions. biorxiv.org
Sodium Hydride (NaH)Inorganic Hydride~35A very strong base that requires moisture-free conditions for safe and effective use. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. nih.govtandfonline.com For N-acylation, microwave irradiation can drastically shorten reaction times from hours to just minutes. mdpi.comdurham.ac.uk This rapid and uniform heating can also lead to higher yields and purer products. organic-chemistry.orgnih.gov

Traditional heating methods, like an oil bath, depend on the slow and often uneven transfer of heat. stackexchange.com In contrast, microwave heating directly and uniformly energizes the polar molecules within the reaction mixture. stackexchange.comyoutube.com Comparative studies have consistently demonstrated that MAOS significantly reduces reaction times for the synthesis of N-acyl compounds. durham.ac.ukjaveriana.edu.co While highly efficient for laboratory-scale synthesis, the scalability of MAOS for large industrial production can present challenges. javeriana.edu.co

Table 3: Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Typically hoursOften reduced to minutes mdpi.comdurham.ac.uk
Heating Method Conduction and convectionDirect molecular interaction stackexchange.comyoutube.com
Heating Pattern Can be unevenGenerally uniform stackexchange.com
Product Yield VariableOften improved organic-chemistry.orgnih.gov
Byproduct Formation More probable with longer heatingOften minimized durham.ac.uk
Scalability Generally well-established for large scaleCan be a consideration for industrial use javeriana.edu.co

Reaction with Chloroacetyl Chloride under Basic Conditions

Indirect Synthetic Routes

Indirect synthetic strategies often involve the modification of a pre-existing indole (B1671886) or indoline core to introduce the desired chloroacetyl group. These methods can offer advantages in terms of substrate scope and the introduction of other functional groups.

The chloroacetylation of indole and indoline scaffolds is a fundamental transformation in the synthesis of this compound and its analogues. The choice of starting material, whether an indole or an indoline, significantly influences the reaction's outcome due to their distinct electronic properties.

The reactivity of indoles and indolines towards electrophiles, such as in acylation reactions, is markedly different. Indole is an aromatic heterocyclic compound with a high electron density at the C3 position of the pyrrole (B145914) ring. youtube.comacs.org This makes it highly susceptible to electrophilic substitution at this carbon, a reaction that is approximately 10^13 times more reactive than benzene (B151609). youtube.com Consequently, the Friedel-Crafts acylation of an unprotected indole typically results in C3-acylation. nih.govresearchgate.netingentaconnect.com

In contrast, indoline, which is the reduced form of indole, lacks the aromaticity of the pyrrole ring. The nitrogen atom in indoline behaves more like a typical secondary amine, making it a stronger nucleophile than the carbon atoms of the ring. nih.gov Therefore, acylation of an indoline, such as 2-methylindoline, occurs preferentially at the nitrogen atom (N-acylation) to form an amide linkage. nih.gov This inherent difference in reactivity is a critical consideration in designing a synthesis for this compound.

FeatureIndoleIndoline
Aromaticity Aromatic pyrrole ringNon-aromatic, saturated heterocyclic amine
Primary Site of Acylation C3-positionN1-position (Nitrogen)
Reactivity towards Electrophiles High at C3High at N1

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. khanacademy.org In the context of synthesizing this compound, the reaction involves the use of chloroacetyl chloride as the acylating agent. While traditional Friedel-Crafts reactions on aromatic compounds often require a strong Lewis acid catalyst like aluminum chloride (AlCl₃) to activate the acyl chloride, the N-acylation of indolines can often proceed under milder conditions. orgsyn.org

For the N-acylation of 2-methylindoline, a base is typically used to scavenge the HCl generated during the reaction. This drives the reaction to completion. The choice of base and solvent is crucial for optimizing the yield and purity of the product. Common bases include triethylamine or pyridine, and solvents such as dichloromethane or chloroform (B151607) are often employed. mdpi.com

In some cases, particularly for less reactive aromatic systems, a Lewis acid catalyst may still be employed to enhance the electrophilicity of the chloroacetyl chloride. However, for the highly nucleophilic nitrogen of indoline, this is often unnecessary.

The functionalization of the nitrogen atom in indoline systems through N-alkylation and N-acylation is a well-established strategy for creating diverse molecular architectures. ntu.edu.sgmdpi.com N-acylation, the key step in forming this compound, is a robust and predictable reaction. nih.gov

Various acylating agents can be used, including acyl chlorides and anhydrides. ntu.edu.sgresearchgate.net The use of highly reactive acyl chlorides like chloroacetyl chloride generally leads to efficient N-acylation of indolines. nih.gov The reaction conditions can be tailored based on the specific substrate and acylating agent. For instance, the development of non-enzymatic chiral acylation catalysts has enabled the kinetic resolution of racemic 2-substituted indolines, highlighting the fine control that can be achieved in these systems. nih.gov

N-alkylation of indolines, while not directly leading to the target compound, is a related transformation that underscores the nucleophilicity of the indoline nitrogen and its accessibility for functionalization. ntu.edu.sg

Chloroacetylation of Related Indole or Indoline Scaffolds

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency.

A significant advancement in green chemistry is the use of water as a reaction solvent. nih.gov While many organic reactions are traditionally carried out in volatile organic solvents, performing them in aqueous media offers substantial environmental benefits. organic-chemistry.org

Recent research has demonstrated the feasibility of functionalizing indoles and related heterocycles in aqueous media. nih.gov For N-heterocyclization reactions, such as the formation of indolines from primary amines and dihalides, microwave-assisted synthesis in an alkaline aqueous medium has proven to be a rapid and efficient method. organic-chemistry.org This approach often eliminates the need for expensive catalysts and organic solvents. organic-chemistry.org

Specifically for N-acylation, while less common for indolines, strategies using surfactants or phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous reagents. mdpi.comacs.org These methods hold promise for developing more environmentally benign syntheses of this compound.

Catalytic Approaches (e.g., Iridium-catalyzed reactions)

Recent advancements in synthetic organic chemistry have highlighted the efficacy of catalytic systems in the synthesis of indoline derivatives. These methods offer advantages in terms of milder reaction conditions, improved atom economy, and reduced environmental impact.

While direct iridium-catalyzed synthesis of this compound is not extensively documented, iridium catalysts have been successfully employed in the synthesis of related indoline and isoindolinone structures. These reactions showcase the potential of iridium catalysis for C-H activation and functionalization, which could be conceptually applied to the synthesis of 1-acylindolines.

For instance, iridium/Brønsted acid cooperative catalysis has been utilized for the asymmetric allylic substitution at the C5 position of indolines, yielding various C5-allylated products with high efficiency and enantioselectivity. nih.gov This demonstrates the utility of iridium in activating the indoline ring system for further functionalization.

Furthermore, iridium(I)-catalyzed branched-selective C-H alkylation of N-arylisoindolinones has been reported, where the amide carbonyl group directs the ortho C-H activation of the N-aryl ring. nih.gov This methodology, while applied to a different heterocyclic system, suggests the possibility of using a directing group strategy for the functionalization of the indoline nucleus. A plausible mechanism for such a reaction involves the iridium catalyst activating a C-H bond to form an iridium hydride species, followed by coordination and migratory insertion of an alkene, and subsequent reductive elimination to yield the final product. nih.gov

The table below summarizes findings from iridium-catalyzed reactions on related heterocyclic compounds, illustrating the potential for developing similar methodologies for this compound.

Catalyst SystemSubstrateProduct TypeYieldEnantioselectivityReference
Iridium/Brønsted AcidIndolinesC5-Allylindoline Derivatives48-97%82% to >99% ee nih.gov
[Ir(COD)₂]BArF / rac-L1N-ArylisoindolinonesBranched-Selective Alkylated ProductsHighNot Applicable nih.gov
[Ir(COD)₂]BArF / (R)-L1N-ArylisoindolinonesOptically Active Alkylated ProductsGood87:13 er nih.gov

This table showcases the application of iridium catalysis in the synthesis of indoline and isoindolinone derivatives, suggesting its potential for the synthesis of this compound.

Other catalytic systems, such as those employing palladium, have also been extensively used for the synthesis of various indole and indoline derivatives through C-H olefination and cyclization sequences. nih.govnih.govbeilstein-journals.org

Purification and Isolation Techniques for Synthetic Products

The purification of this compound and its analogues is a critical step to ensure the removal of unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Crystallization is a common and effective technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound.

For indoline derivatives and related compounds, recrystallization from a mixture of solvents is often employed. For example, a mixture of hexane (B92381) and dichloromethane has been used to crystallize related products. orgsyn.org The choice of solvent is crucial; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

The table below outlines typical solvent systems used for the crystallization of related heterocyclic compounds.

Compound TypeSolvent SystemOutcomeReference
Dichloro-pentanediol derivativeHexane:Dichloromethane (2:3, v/v)Off-white solid orgsyn.org

This table provides an example of a solvent system used for the crystallization of a related organic compound.

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis. chromatographydirect.com It utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column under pressure. biotage.comrochester.edu This allows for faster separation of compounds based on their differential adsorption to the stationary phase. chromatographydirect.com

For the purification of this compound, silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (e.g., 3:7 ratio) has been reported to be effective in removing unreacted starting materials and byproducts.

The selection of the solvent system is critical for achieving good separation. rochester.edu Thin-layer chromatography (TLC) is often used to determine the optimal solvent mixture that provides a good separation of the desired product from impurities. rochester.edu For compounds that are sensitive to acid, the silica gel can be deactivated by pre-washing with a solvent system containing a small amount of a base like triethylamine. rochester.edu

In cases of difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed. rochester.edu For non-polar compounds, using solvents like dichloromethane or benzene can sometimes provide better separation, although toxicity concerns with benzene limit its use. rochester.edu

The table below summarizes key parameters for flash chromatography purification.

ParameterDescriptionCommon PracticeReference
Stationary Phase The solid adsorbent material.Silica Gel 60 rochester.edu
Mobile Phase The solvent or solvent mixture that elutes the compounds.Hexanes/Ethyl Acetate, Dichloromethane/Methanol rochester.edu
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant solvent composition) or Gradient (varying solvent composition) rochester.edu
Detection Method for observing the separated compounds as they elute.UV-Vis spectroscopy, TLC analysis of fractions biotage.com

This table outlines the fundamental components and techniques used in flash chromatography for the purification of organic compounds.

Spectroscopic Characterization and Structural Elucidation of 1 Chloroacetyl 2 Methylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-(Chloroacetyl)-2-methylindoline by analyzing the magnetic properties of its atomic nuclei.

¹H NMR for Proton Environments and Substitution Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling patterns provide a detailed map of the proton skeleton.

In a typical ¹H NMR spectrum, the aromatic protons of the indoline (B122111) ring system would appear in the downfield region, generally between 6.8 and 8.0 ppm. The specific shifts and coupling constants (J values) of these protons reveal the substitution pattern on the benzene (B151609) ring. The protons of the five-membered heterocyclic ring and the methyl group at the C2 position would also exhibit characteristic signals. The methylene (B1212753) protons of the chloroacetyl group are expected to appear as a singlet in the region of 4.3 to 4.7 ppm. aun.edu.egresearchgate.net

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity
Aromatic-H 6.8 - 8.0 Multiplet
CH₂ (Chloroacetyl) 4.3 - 4.7 Singlet
CH (Indoline Ring) Variable Multiplet
CH₂ (Indoline Ring) Variable Multiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer frequency used.

¹³C NMR for Carbonyl and Ring Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the chloroacetyl group is a key diagnostic peak, typically appearing significantly downfield in the range of 160-170 ppm. d-nb.info The carbons of the aromatic ring will resonate in the approximate range of 110-150 ppm. The chemical shifts of the carbons in the indoline ring and the methyl group will also be present at characteristic positions, further confirming the compound's structure. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ) in ppm
C=O (Carbonyl) 160 - 170
Aromatic Carbons 110 - 150
C-Cl (Chloroacetyl) 40 - 50
Indoline Ring Carbons 25 - 60

Note: These are predicted ranges and can be influenced by the molecular environment and solvent.

2D NMR Techniques (e.g., DEPT, HETCOR)

Two-dimensional (2D) NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) spectroscopy provide further structural clarification.

DEPT experiments distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca For instance, a DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. This helps in unambiguously assigning the carbon signals of the indoline ring and the chloroacetyl moiety.

HETCOR (or its more modern versions like HSQC and HMBC) establishes correlations between directly bonded protons and carbons (¹JCH) or through two to three bonds (²JCH, ³JCH). researchgate.net This powerful technique allows for the definitive assignment of both the ¹H and ¹³C NMR spectra by linking specific protons to their corresponding carbon atoms, solidifying the structural elucidation of this compound. uvic.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. wvu.edu

Carbonyl Stretching Frequencies (C=O)

The most prominent and diagnostically useful peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For an amide like this, the C=O stretch is expected to be a strong absorption band in the region of 1660-1700 cm⁻¹. d-nb.inforesearchgate.netpg.edu.pl The exact position of this band can be influenced by the electronic environment and potential conjugation effects within the molecule. pg.edu.pl

Carbon-Chlorine Bond Vibrations (C-Cl)

The presence of the chloroacetyl group is further confirmed by the carbon-chlorine (C-Cl) bond vibration. The C-Cl stretching absorption typically appears in the fingerprint region of the IR spectrum, generally in the range of 600-840 cm⁻¹. wpmucdn.comorgchemboulder.com This band is often of medium to strong intensity and serves as a key indicator of the chloroacetyl moiety in the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Absorption Range (cm⁻¹) Intensity
Amide C=O Stretch 1660 - 1700 Strong
Alkyl Halide C-Cl Stretch 600 - 840 Medium to Strong
Aromatic Ring C=C Stretch ~1450 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₂ClNO), this method confirms the molecular weight and provides structural information through the analysis of fragmentation patterns. thsci.comchemspider.com

The molecular ion peak (M⁺) is expected to correspond to the molecule's monoisotopic mass of approximately 209.06 g/mol . chemspider.com A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks will be observed: [C₁₁H₁₂³⁵ClNO]⁺ and [C₁₁H₁₂³⁷ClNO]⁺, separated by two mass units, with a relative intensity ratio of about 3:1.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable ions. chemguide.co.uklibretexts.org The fragmentation process for this compound is initiated by the ionization of the molecule. chemguide.co.uk The primary fragmentation pathways for amides and chlorinated compounds typically involve alpha-cleavage adjacent to the carbonyl group and cleavage of the carbon-chlorine bond. libretexts.org

Expected fragmentation for this compound would include:

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion [M-Cl]⁺.

Alpha-cleavage: The bond between the carbonyl carbon and the chloromethyl group can break, leading to the formation of a stable acylium ion and a chloromethyl radical. A more favorable alpha-cleavage involves the scission of the N-C bond of the amide, generating the 2-methylindoline (B143341) cation.

Formation of the 2-methylindoline cation: Cleavage of the amide bond between the indoline nitrogen and the carbonyl carbon would yield a fragment corresponding to the 2-methylindoline cation [C₉H₁₀N]⁺.

A table of predicted key fragments and their corresponding mass-to-charge ratios is provided below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Formula Predicted m/z Fragmentation Pathway
Molecular Ion [M]⁺ [C₁₁H₁₂³⁵ClNO]⁺ 209 Parent Molecule
Isotope Peak [M+2]⁺ [C₁₁H₁₂³⁷ClNO]⁺ 211 Parent Molecule with ³⁷Cl
[M - Cl]⁺ [C₁₁H₁₂NO]⁺ 174 Loss of •Cl radical
[2-methylindoline]⁺ [C₉H₁₀N]⁺ 132 Cleavage of the N-CO bond
[M - CH₂Cl]⁺ [C₁₀H₁₀NO]⁺ 160 Loss of •CH₂Cl radical

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific crystal structure determination for this compound has not been published in available literature. However, analysis of structurally related compounds provides insight into the expected data. For instance, the crystallographic analysis of a similar N-acyl indoline derivative, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, reveals detailed structural parameters. researchgate.net Should single crystals of this compound be obtained and analyzed, a similar set of crystallographic data would be expected, defining its solid-state architecture.

The table below illustrates the type of data obtained from an X-ray crystallographic study, using the related compound (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one as an example. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Indoline Derivative

Parameter Value for (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one researchgate.net
Chemical Formula C₁₃H₁₄ClNO₂
Formula Weight 251.70
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.4748(5) Å, b = 9.0928(5) Å, c = 9.4952(5) Å
α = 112.071(1)°, β = 110.345(1)°, γ = 99.913(1)°
Volume (V) 595.92(6) ų
Z (Molecules per unit cell) 2
Calculated Density (Dx) 1.403 Mg m⁻³

Comparative Spectroscopic Analysis with Related Indole (B1671886) and Indoline Derivatives

The spectroscopic properties of this compound can be better understood through comparison with simpler, related molecules such as indole, 2-methylindole, and 1-acetylindoline. This comparative approach highlights the influence of the N-chloroacetyl group and the saturation of the five-membered ring on the spectral data.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. In this compound, the most prominent feature is the strong absorption band of the amide carbonyl (C=O) group. This is typically observed in the region of 1650-1690 cm⁻¹. The presence of the electron-withdrawing chlorine atom on the acetyl group is expected to shift this carbonyl stretching frequency to a higher wavenumber compared to a simple N-acetylindoline due to the inductive effect. The C-Cl stretch itself would appear in the fingerprint region, typically around 750 cm⁻¹. researchgate.net In contrast, the parent compound indole shows a characteristic N-H stretching vibration around 3400 cm⁻¹, which is absent in N-substituted indolines like the title compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the benzene ring, the protons of the indoline ring system (a methine and a methylene group), the methyl group protons, and the methylene protons of the chloroacetyl group. researchgate.net

A comparison with related structures reveals key differences:

Indole vs. Indoline: The protons on the five-membered ring of indoline are aliphatic and appear at a much higher field (lower ppm) compared to the vinylic protons of the indole ring.

Effect of N-Acylation: The attachment of the chloroacetyl group to the nitrogen atom significantly affects the chemical shifts of the adjacent protons in the indoline ring due to the electron-withdrawing nature of the amide group. The proton at the C7 position of the aromatic ring is typically shifted downfield.

Chloroacetyl Group: The methylene protons (–CH₂Cl) of the chloroacetyl group will appear as a singlet, typically in the range of 4.0-5.0 ppm, a region distinct from other aliphatic protons. The methyl group (–CH₃) at the C2 position would appear as a doublet due to coupling with the adjacent methine proton. researchgate.net

Table 3: Comparative Spectroscopic Data of Indoline and Related Derivatives

Compound Key IR Peak (C=O stretch, cm⁻¹) Key ¹H NMR Signal (ppm)
Indole N/A (has N-H stretch ~3400 cm⁻¹) researchgate.net Aromatic & Vinylic Protons (6.5-7.7 ppm)
2-Methylindole N/A (has N-H stretch ~3400 cm⁻¹) Methyl Protons (~2.4 ppm) nist.gov
1-Acetylindoline ~1660 cm⁻¹ Acetyl Protons (~2.2 ppm)
This compound ~1685 cm⁻¹ researchgate.net Chloroacetyl Protons (singlet, ~4.2 ppm) researchgate.net

Reactivity and Transformation of 1 Chloroacetyl 2 Methylindoline

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The chloroacetyl group attached to the indoline (B122111) nitrogen is highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon electrophilic, while the chlorine atom serves as an effective leaving group. These reactions typically follow an SN2 mechanism, involving the attack of a nucleophile on the carbon atom bearing the chlorine. youtube.comlibretexts.org

The reaction of 1-(chloroacetyl)-2-methylindoline with primary and secondary amines leads to the formation of N-substituted glycine-N'-(2-methylindoline) amides. This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. researchgate.netsphinxsai.comchemguide.co.uk A base, such as triethylamine (B128534) or DBU, is often used to neutralize the hydrogen chloride byproduct. researchgate.netsphinxsai.com The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the amine used. researchgate.net

Table 1: Examples of Amine Nucleophiles in Substitution Reactions

Amine NucleophileResulting Product Class
Primary Amines (R-NH₂)N-Substituted Amide Derivatives
Secondary Amines (R₂NH)N,N-Disubstituted Amide Derivatives
Ammonia (NH₃)Primary Amide

This compound reacts with hydrazine (B178648) and its derivatives, such as phenylhydrazine, to yield corresponding hydrazide products. scirp.orgepstem.net Similarly, reactions with urea (B33335) and semicarbazide (B1199961) can be expected to form ureido- and semicarbazido-acetyl derivatives, respectively, through the nucleophilic attack of the terminal nitrogen atoms of these reagents. researchgate.net These reactions expand the synthetic utility of the parent compound, providing intermediates for the synthesis of various heterocyclic systems. scirp.org

The sulfur atom in thiols and related compounds is a potent nucleophile, readily reacting with the chloroacetyl moiety of this compound. msu.edulibretexts.orglibretexts.org

Thiophenol and Benzimidazole-2-thiol: These aromatic thiols react to form the corresponding thioether derivatives. The thiolate anion, often generated in situ with a base, attacks the electrophilic carbon, displacing the chloride. tubitak.gov.tr

Thiosemicarbazide: This molecule possesses multiple nucleophilic sites. The reaction typically occurs at the sulfur atom, which is more nucleophilic than the nitrogen atoms, to yield a thiocarbamoyl-thio-acetyl derivative. researchgate.net

2-Mercaptoethanol and Thioglycolic Acid: These bifunctional reagents contain both a thiol and a hydroxyl or carboxylic acid group, respectively. The more nucleophilic thiol group preferentially reacts with the chloroacetyl group. With 2-mercaptoethanol, a hydroxyethyl (B10761427) thioether is formed. With thioglycolic acid, a carboxymethyl thioether is the product. nih.gov

Table 2: Products from Reactions with Sulfur-Containing Nucleophiles

NucleophileResulting Product
Thiophenol1-((Phenylthio)acetyl)-2-methylindoline
Benzimidazole-2-thiol1-((1H-Benzo[d]imidazol-2-ylthio)acetyl)-2-methylindoline
Thiosemicarbazide2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)hydrazine-1-carbothioamide
2-Mercaptoethanol1-((2-Hydroxyethyl)thio)acetyl)-2-methylindoline
Thioglycolic Acid2-((2-(2-Methylindolin-1-yl)-2-oxoethyl)thio)acetic acid

Cyclization Reactions

The derivatives formed from the initial nucleophilic substitution can undergo subsequent intramolecular reactions to form various heterocyclic systems.

A prominent application of this compound is in the synthesis of thiazole (B1198619) derivatives. nih.gov This is typically achieved through a Hantzsch-type synthesis, where the chloroacetyl compound reacts with a thioamide-containing species, such as thiourea (B124793) or thiosemicarbazide. researchgate.netiaea.orgresearchgate.net The initial nucleophilic substitution by the sulfur atom is followed by an intramolecular cyclization and dehydration, leading to the formation of a thiazole ring. nih.govresearchgate.net For example, reaction with thiourea would yield a 2-amino-thiazole derivative attached to the 2-methylindoline (B143341) core. researchgate.net

Photo-induced reactions offer alternative pathways for the cyclization of N-acyl compounds. researchgate.netrsc.orgnih.gov For derivatives of this compound, particularly those with appropriate aromatic substituents introduced via the aforementioned nucleophilic substitution reactions, photo-induced cyclization can be a viable method for constructing novel polycyclic systems. documentsdelivered.commdpi.com These reactions often proceed through radical intermediates generated by the absorption of light, leading to ring closure. researchgate.netdocumentsdelivered.com For instance, N-acyl-o-chloroanilides can undergo photoinduced cyclization to form oxindoles, suggesting that analogous transformations could be possible for suitably substituted derivatives of this compound. documentsdelivered.com

Free Radical Cyclization Approaches

Free radical cyclization represents a powerful strategy in organic synthesis for the construction of cyclic molecules. In the context of α-chloroamides like this compound, these reactions typically proceed via the formation of a radical intermediate. The process can be initiated photochemically or by using a radical initiator.

Recent studies have demonstrated the efficacy of flavin-dependent "ene"-reductases (EREDs) in catalyzing the photoinduced radical cyclization of α-chloroamides. nih.gov This biocatalytic approach involves the formation of an electron donor-acceptor (EDA) complex between the substrate and the flavin hydroquinone (B1673460) (FMNhq) cofactor within the enzyme's active site. nih.gov Upon irradiation, this complex enters a charge transfer state, leading to the mesolytic cleavage of the C-Cl bond and the formation of a radical intermediate. nih.gov This radical can then undergo cyclization. nih.gov While this has been demonstrated for the synthesis of γ-lactams, similar principles could be applied to substrates like this compound to explore novel cyclization pathways.

The general mechanism for such a reaction would involve the following steps:

Radical Generation: Homolytic cleavage of the carbon-chlorine bond in the chloroacetyl group to form an α-acyl radical.

Cyclization: Intramolecular addition of the generated radical to a suitable position on the indoline ring system.

Termination: The resulting cyclized radical is then quenched, often by hydrogen atom transfer (HAT), to yield the final product. nih.gov

Historically, free radical additions to unsaturated bonds have been widely studied, and in principle, any such addition could be adapted for ring closure. scispace.com

Intramolecular Annulation Reactions

Intramolecular annulation reactions are pivotal in constructing fused or spirocyclic frameworks, which are common motifs in complex natural products and pharmaceuticals. rsc.orgmdpi.com For a substrate such as this compound, intramolecular annulation could be envisioned to proceed through activation of the chloroacetyl moiety, followed by cyclization onto the indoline ring.

One relevant example is the N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides, which proceeds under mild conditions to form fused- and spirocyclic indoline compounds. rsc.org The substituents on the indole (B1671886) ring have been shown to significantly influence the course of the reaction. rsc.org This suggests that the 2-methyl group in this compound would play a crucial role in directing the outcome of a potential annulation reaction.

Catalytic methods, including those using gold or palladium, have also been developed for annulation reactions to synthesize various heterocyclic systems. mdpi.commdpi.com These methods often proceed under mild conditions and tolerate a range of functional groups. mdpi.com For instance, palladium-catalyzed cyclization of alkenes can proceed via an initial coordination of the palladium catalyst to a nitrogen atom and the alkene, followed by oxypalladation and reductive elimination to form the cyclic product. mdpi.com

Oxidation and Reduction Pathways

The indoline core of this compound is susceptible to oxidation, which can lead to a variety of products through different pathways, including singlet oxygenation and oxidative cleavage.

Singlet oxygen (¹O₂) is a reactive oxygen species that can be generated enzymatically, for example, by peroxidases from hydrogen peroxide, or through photochemical processes. nih.govdocumentsdelivered.com It is an electrophilic species that readily reacts with electron-rich molecules. jkuat.ac.ke The indoline ring system, with its embedded aromatic character and nitrogen lone pair, is a potential target for singlet oxygen.

The reaction of singlet oxygen with an organic substrate can lead to the formation of hydroperoxides. nih.gov In the case of this compound, the attack of singlet oxygen on the indoline ring could lead to the formation of an unstable peroxide intermediate, which could then rearrange or be reduced to a more stable hydroperoxide. The formation of such hydroperoxides is a key step that can precede further oxidative transformations, including cleavage of the ring system. nih.govuni-halle.de The presence of reducing agents can influence the decomposition of these hydroperoxide intermediates. nih.gov

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds to form smaller carbonyl-containing compounds. masterorganicchemistry.com Powerful oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave carbon-carbon double bonds. openstax.org In the context of this compound, oxidative cleavage would likely target the indoline ring.

Following initial oxidation and potential hydroperoxide formation, the indoline ring can undergo cleavage. The exact products would depend on the specific oxidant and reaction conditions. Generally, the oxidation of aromatic rings proceeds through sequential hydroxylation, followed by ring cleavage to yield aldehydes, ketones, or carboxylic acids. escholarship.org For example, the oxidation of substituted aromatic compounds can lead to the formation of oxoenals and oxodials. escholarship.org

The general mechanism for oxidative cleavage often involves the formation of a cyclic intermediate with the oxidizing agent, which then fragments to yield the carbonyl products. openstax.org In some cases, side reactions can lead to the formation of shorter cleavage products due to over-oxidation. mdpi.com

Reactivity at the Indoline Core

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent parts. The nitrogen atom of the indoline core is part of an amide functional group due to its bond with the chloroacetyl moiety. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization greatly reduces the basicity of the nitrogen atom compared to a simple amine.

The saturated five-membered ring introduces conformational constraints on the molecule. The puckering of this ring and the presence of the methyl group at the 2-position create a specific steric environment around the indoline core. This steric hindrance can influence the approach of reagents to the nitrogen atom and the aromatic part of the indoline ring, thereby affecting the molecule's reactivity in various transformations, including the previously discussed annulation reactions. rsc.org

Electrophilic versus Nucleophilic Substitution Preferences

The reactivity of this compound is characterized by the presence of two primary functional regions: the aromatic indoline ring system and the N-chloroacetyl group. These regions exhibit distinct preferences for either electrophilic or nucleophilic substitution reactions. In organic chemistry, the distinction between these reaction types depends on whether the attacking species is an electron-rich nucleophile that donates an electron pair, or an electron-deficient electrophile that accepts an electron pair. quora.commasterorganicchemistry.com

In a nucleophilic substitution, a reactant, known as a nucleophile, provides an electron pair to form a new covalent bond, displacing a leaving group. masterorganicchemistry.comlibretexts.org Conversely, an electrophilic substitution involves an electrophile, an electron-seeking species, attacking an electron-rich center. quora.com The preference for one pathway over the other in this compound is dictated by the electronic properties of its constituent parts.

The chloroacetyl group, -C(O)CH₂Cl, is a potent electrophilic site. The carbon atom of the chloromethyl moiety is rendered significantly electron-deficient due to the electron-withdrawing inductive effects of both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to attack by nucleophiles. Consequently, the most common and synthetically useful reactions involving this part of the molecule are nucleophilic substitutions, where the chloride ion acts as an effective leaving group. libretexts.org This reactivity is a hallmark of α-halo ketones and related structures.

In contrast, the benzene (B151609) ring of the indoline nucleus is inherently electron-rich and thus predisposed to electrophilic aromatic substitution. However, the nitrogen atom at position 1 is acylated, and the resulting amide group is strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted indoline. While electrophilic substitution on the ring is possible under specific conditions, the molecule's primary and most exploited mode of reactivity is nucleophilic substitution at the chloroacetyl group.

The table below summarizes the substitution preferences for the key reactive sites within the this compound molecule.

Reactive SiteType of CenterPreferred ReactionAttacking Species
-CH₂Cl Carbon ElectrophilicNucleophilic SubstitutionNucleophile
Indoline Aromatic Ring NucleophilicElectrophilic SubstitutionElectrophile

This differential reactivity allows for selective transformations. Chemists can target the chloroacetyl group for modification via nucleophilic substitution without affecting the aromatic ring, or vice versa by choosing appropriate reagents and reaction conditions. The vast majority of reported transformations involving this compound or its close analogs leverage the high electrophilicity of the chloroacetyl moiety. jocpr.commdpi.com

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies of reactions involving this compound primarily focus on the two key transformations associated with the molecule: its synthesis via N-acylation and its subsequent reaction with nucleophiles.

The formation of this compound itself proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the nitrogen atom of the 2-methylindoline ring acts as a nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. jocpr.com This process is typically facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the final amide product. This is a standard and well-understood pathway for the acylation of amines. jocpr.com

The subsequent reactions of this compound are dominated by the reactivity of the chloroacetyl group. The carbon atom bonded to the chlorine is a strong electrophilic center, making it a target for a wide array of nucleophiles. The reaction mechanism is typically a bimolecular nucleophilic substitution (S_N2). libretexts.orguky.edu

In an S_N2 mechanism:

The incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the chloride ion). libretexts.orguky.edu

The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. uky.edu

This process involves a transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing chloride ion. libretexts.org

This pathway is favored because the electrophilic carbon is a primary carbon, which is sterically accessible and not prone to forming a stable carbocation that would be required for an S_N1 mechanism. uky.edu The high reactivity of the C-Cl bond is further enhanced by the adjacent carbonyl group, which helps to stabilize the transition state.

An illustrative example of this mechanism is the reaction of a chloroacetyl derivative with a carboxylate salt, such as sodium tartrate, to form an ester. mdpi.comsciforum.net In this case, the carboxylate anion is the nucleophile that displaces the chloride on the chloroacetyl group. Similar mechanisms are observed when other nucleophiles, such as amines, thiols, or carbanions, are used. jocpr.comrsc.org

The table below outlines the key features of the primary reaction mechanisms involving this compound.

ReactionSubstrate MoietyReagent TypeMechanismKey Characteristics
Synthesis 2-Methylindoline (N-H)Acylating Agent (e.g., Chloroacetyl chloride)Nucleophilic Acyl SubstitutionNucleophilic attack by amine nitrogen on carbonyl carbon; formation of tetrahedral intermediate. jocpr.com
Alkylation 1-(Chloroacetyl)-... (-CH₂Cl)Nucleophile (e.g., R-O⁻, R-NH₂, R-S⁻)Bimolecular Nucleophilic Substitution (S_N2)Concerted, single-step reaction; backside attack by the nucleophile; inversion of configuration if chiral. libretexts.orguky.edu

Computational Studies and Theoretical Chemistry of 1 Chloroacetyl 2 Methylindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a valuable tool for modeling the properties of 1-(Chloroacetyl)-2-methylindoline. These calculations provide insights into the molecule's geometry and electronic landscape.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For this compound, FMO analysis can help predict the most likely sites for nucleophilic attack, which is particularly relevant due to the presence of the reactive chloroacetyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the equilibrium behavior and conformational flexibility of this compound in various environments. nih.gov By simulating the interactions of the molecule with its surroundings, such as a solvent or a biological receptor, MD can reveal how the molecule's shape and orientation change, which is important for understanding its interactions with other molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their potential biological activities based on various molecular descriptors. researchgate.netmdpi.com These descriptors can include physicochemical properties like the partition coefficient (log P) and molecular weight, as well as electronic and steric parameters. researchgate.net By establishing a mathematical relationship between these descriptors and a known biological activity, QSAR can be a valuable tool in the design of new, more potent molecules. nih.gov

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking studies can be used to investigate its potential interactions with biological targets, such as enzymes or receptors. For instance, derivatives of this compound could be docked into the active site of an enzyme to predict their binding affinity and mode of interaction. nih.gov This information is critical for understanding the molecular basis of a compound's biological activity and for the rational design of new drug candidates. nih.gov

Activation Energy Calculations and Reaction Pathway Analysis

Computational methods can be used to calculate the activation energy of chemical reactions involving this compound. The activation energy is the minimum amount of energy required for a reaction to occur and is a key factor in determining the reaction rate. youtube.com By modeling the transition state of a reaction, such as the nucleophilic substitution at the chloroacetyl group, the energy barrier for the reaction can be determined. This allows for the analysis of different potential reaction pathways and can help in understanding the reaction mechanism.

Synthetic Applications and Intermediate Utility of 1 Chloroacetyl 2 Methylindoline

Precursor for Complex Indoline (B122111) and Indole (B1671886) Derivatives

1-(Chloroacetyl)-2-methylindoline serves as a versatile starting material for the synthesis of more complex molecular architectures incorporating the indoline or indole nucleus. The reactivity of the chloroacetyl group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of Novel Fused Heterocyclic Systems

The strategic placement of the reactive chloroacetyl group on the indoline nitrogen facilitates the construction of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, leading to the formation of polycyclic structures with diverse ring systems. For instance, derivatives of this compound can be utilized in cyclization reactions to create fused systems, a convenient method for synthesizing such complex molecules. bohrium.com The synthesis of new fused heterocyclic systems containing an indole moiety has been achieved starting from reactions of isatin (B1672199) derivatives with various reagents. researchgate.net These approaches highlight the utility of functionalized indolines in generating novel, multi-ring heterocyclic frameworks.

Preparation of Functionalized Indole and Indoline Scaffolds

This compound is a key intermediate for introducing functional diversity into the indole and indoline scaffolds. The chloroacetyl group can be readily displaced by a variety of nucleophiles, allowing for the attachment of different functional groups and the construction of libraries of substituted indoline derivatives. Furthermore, the indoline ring can be oxidized to the corresponding indole, providing access to a wide range of functionalized indole compounds.

Palladium-catalyzed carbonylation reactions of halide compounds represent a powerful method for the synthesis of indoles. nih.govbeilstein-journals.org While not directly starting from this compound, these methods illustrate the broader strategies for functionalizing indole precursors. For example, Pd(0)-catalyzed domino reactions involving C,N-coupling and carbon monoxide insertion have been developed for the synthesis of 2-aroylindoles. nih.gov Similarly, one-pot multi-component reactions are employed to produce highly functionalized indole derivatives. easychair.org These synthetic strategies underscore the importance of versatile intermediates in the construction of complex indole and indoline-based molecules.

Table 1: Examples of Functionalized Indole and Indoline Derivatives

Starting Material AnalogueReagentsProduct Type
2-gem-dibromovinylanilinePd(PPh₃)₄, K₂CO₃, Arylboronic ester, CO2-Aroylindoles
1H-Indole-3-carbaldehyde3-Chloro-N-arylpropanamide, K₂CO₃N-Arylpropanamide derivatives
2-AlkynylanilinesTFBen, Pd(OAc)₂, DPEPhos, DIPEA1-(1H-indol-1-yl)-2-arylethan-1-ones

Role in the Synthesis of Pharmacologically Relevant Compounds

The indoline and indole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. This compound, as a precursor to a variety of derivatives, plays a significant role in the discovery and development of new therapeutic agents.

Intermediate in Medicinal Chemistry Programs

The reactivity of the chloroacetyl group makes this compound a valuable intermediate in medicinal chemistry programs. It allows for the systematic modification of the lead structures to explore structure-activity relationships (SAR) and optimize pharmacological properties. The synthesis of fused heterocyclic compounds derived from analogous structures has been shown to yield molecules with potential biological activity. ekb.eg For example, the reaction of 2-phenyl easychair.orgbenzothiazepin-4(5H)-one with various reagents has led to the formation of fused pyrano-, pyrido-, and thiopyrano- benzothiazepines. ekb.eg

Development of Lead Compounds with Biological Activity

The derivatization of this compound can lead to the identification of novel lead compounds with a range of biological activities. The indole nucleus is a common feature in many natural products and synthetic compounds with therapeutic potential. For instance, research on analogous heterocyclic systems has led to the development of compounds with antimicrobial and anticancer properties. The synthesis of new heterocyclic systems derived from 2-acetylbenzimidazole (B97921) has also yielded compounds with pharmacological activity. nih.gov

Table 2: Examples of Biologically Active Fused Heterocyclic Systems

Starting Material AnalogueResulting Fused SystemPotential Biological Activity
2-Phenyl easychair.orgbenzothiazepin-4(5H)-onePyrano easychair.orgbenzothiazepinesNot specified
2-Phenyl easychair.orgbenzothiazepin-4(5H)-onePyrido easychair.orgbenzothiazepinesNot specified
2-AcetylbenzimidazolePyrazolinyl-benzimidazolesNot specified
2-AcetylbenzimidazoleIsoxazolin-benzimidazolesNot specified

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uknih.gov The goal of DOS is to explore a larger area of chemical space to increase the probability of discovering novel biologically active compounds. cam.ac.uknih.gov

This compound can be a valuable building block in DOS strategies. nih.gov Its ability to undergo a variety of chemical transformations allows for the creation of a diverse set of molecules from a common starting material. By employing different reaction partners and conditions, a wide range of scaffolds and functional group arrays can be generated. This approach, often referred to as reagent-based DOS, utilizes a common starting material and different reagents to produce a collection of compounds with distinct molecular skeletons. cam.ac.uk The application of DOS to the synthesis of indole-fused scaffolds has been demonstrated, showcasing the potential to create diverse and privileged skeletons by adjusting reaction conditions. rsc.org

Industrial and Scalability Considerations

The transition of the synthesis of this compound from laboratory-scale to industrial production involves addressing several key factors to ensure efficiency, cost-effectiveness, and safety. The primary synthetic route, the acylation of 2-methylindoline (B143341) with chloroacetyl chloride, is a well-established reaction. However, its scalability requires careful optimization of reaction conditions and unit operations.

A crucial aspect of industrial-scale synthesis is the management of raw materials and reaction stoichiometry. Chloroacetyl chloride is a highly reactive and corrosive substance, necessitating specialized handling and storage infrastructure. The molar ratio of reactants is critical; an excess of chloroacetyl chloride can lead to the formation of undesired byproducts, such as diacylated compounds. Conversely, an insufficient amount will result in incomplete conversion of the 2-methylindoline starting material. Precise control over the addition rate and temperature is paramount to maximize yield and minimize impurity formation. Maintaining the reaction temperature below 30°C is often recommended to control the exothermic nature of the acylation and prevent side reactions.

The choice of solvent and base is another significant consideration for industrial applications. While dichloromethane (B109758) is commonly used in laboratory preparations, its environmental and health concerns may necessitate the exploration of alternative solvents for large-scale production. Similarly, the selection of a base, such as triethylamine (B128534), for scavenging the hydrochloric acid byproduct must be evaluated based on cost, ease of removal, and potential for recycling.

Furthermore, byproduct management is a key challenge in scaling up the synthesis. The formation of even small amounts of impurities can complicate purification and may require additional separation steps. Identifying and quantifying potential byproducts through analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) is essential for process optimization and quality control.

The table below outlines key parameters and considerations for the industrial synthesis of this compound.

ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Reactants High purity reagents readily available.Sourcing of cost-effective raw materials in bulk.
Stoichiometry Often used in slight excess to drive the reaction to completion.Precise control to minimize byproducts and raw material costs.
Solvent Dichloromethane commonly used. Evaluation of greener and more cost-effective solvent alternatives.
Base Triethylamine is a common choice. Cost, recyclability, and ease of removal of the base and its salt.
Temperature Control Easily managed with ice baths or cooling mantles.Requires robust heat exchange systems to manage exotherms.
Work-up Simple liquid-liquid extractions and evaporations.Efficient phase separations, extractions, and solvent recovery systems.
Purification Column chromatography often employed.Crystallization or distillation preferred for large quantities.
Byproduct Management Byproducts may be discarded.Strategies for minimizing, removing, or potentially valorizing byproducts.

The role of this compound as a key intermediate, particularly in the synthesis of the antihypertensive drug indapamide, drives the need for a robust and scalable manufacturing process. The economic viability of the final pharmaceutical product is directly linked to the efficiency and cost-effectiveness of producing this crucial building block. Therefore, continuous process improvement and optimization are ongoing efforts in the industrial setting.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Chloroacetyl)-2-methylindoline, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via acylation of 2-methylindoline using chloroacetyl chloride. A common approach involves dissolving 2-methylindoline in anhydrous dichloromethane under nitrogen, followed by slow addition of chloroacetyl chloride at 0–5°C. The reaction is stirred for 4–6 hours, and the product is isolated via aqueous workup (e.g., NaHCO₃ wash) and purified by recrystallization or column chromatography . Key optimization parameters include temperature control (to minimize side reactions) and stoichiometric ratios (1:1.1 for indoline:chloroacetyl chloride). Characterization requires ¹H/¹³C NMR to confirm the chloroacetyl group (e.g., carbonyl peak at ~170 ppm) and indoline backbone integrity .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : To verify structural integrity (e.g., methyl group at δ 1.2–1.5 ppm, indoline aromatic protons at δ 6.5–7.2 ppm) .
  • HPLC-MS : For purity assessment (>95%) and detection of impurities (e.g., unreacted 2-methylindoline or over-acylated byproducts) .
  • Elemental Analysis : To validate molecular formula (C₁₁H₁₂ClNO) with <0.4% deviation .
  • Melting Point : Consistency with literature values (if available) ensures crystallinity and purity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-acylation or hydrolysis) be mitigated during synthesis?

  • Methodological Answer : Over-acylation is minimized by using a slight excess of chloroacetyl chloride (1.1 equiv) and maintaining low temperatures (0–5°C). Hydrolysis of the chloroacetyl group is avoided by rigorous exclusion of moisture (e.g., anhydrous solvents, inert atmosphere). Kinetic monitoring via TLC or in-situ IR (tracking carbonyl absorbance) helps terminate the reaction at optimal conversion . For scale-up, flow chemistry systems improve heat/mass transfer, reducing side reactions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the chloroacetyl group’s electrophilicity and predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD model. Transition state analysis identifies energy barriers for substitution at the α-carbon versus competing pathways (e.g., elimination). Molecular docking studies may predict interactions with biological targets (e.g., enzymes) .

Q. How do structural modifications (e.g., substituents on the indoline ring) affect the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–40°C. Degradation kinetics are monitored via HPLC, with Arrhenius plots extrapolating shelf-life. Electron-withdrawing substituents (e.g., nitro groups) on the indoline ring increase chloroacetyl group lability under basic conditions due to enhanced leaving-group ability. Computational QSAR models correlate substituent Hammett constants (σ) with hydrolysis rates .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Standardized Protocols : Use validated assays (e.g., NIH/WHO guidelines) with internal controls.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects.
  • Target Engagement Studies : SPR or ITC quantifies binding affinity to purported targets (e.g., kinases), distinguishing direct vs. indirect mechanisms .

Data Presentation and Reproducibility Guidelines

  • Tabulated Synthetic Data Example :

    ParameterOptimal ConditionDeviation Impact
    Temperature0–5°C>10°C increases hydrolysis by 20%
    SolventAnhydrous DCMMoisture reduces yield by 30%
    Stoichiometry1:1.1 (indoline:ClAcCl)Excess ClAcCl raises byproduct formation
  • Critical Analysis of Conflicting Data : Always cross-reference experimental conditions (e.g., reagent purity, instrumentation) and provide raw data in supplementary materials to enhance reproducibility .

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